

Comprehensive Application Notes & Protocols for Fosamprenavir-d4 Calcium Salt Analytical Standard

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Compound Focus: Fosamprenavir-d4

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Introduction to Fosamprenavir Calcium Salt

Fosamprenavir Calcium Salt (GW433908G) is an **orally active prodrug** of the HIV-1 protease inhibitor Amprenavir. It is designed to overcome the formulation challenges and poor bioavailability associated with Amprenavir itself. Chemically, it is a phosphate ester prodrug that undergoes **hydrolytic activation** by cellular phosphatases in the intestinal epithelium to release the active moiety, Amprenavir. The deuterated form, **Fosamprenavir-d4 Calcium Salt**, incorporates four deuterium atoms and serves as a critical internal standard in bioanalytical methods, enabling precise quantification of the prototyped drug in biological matrices through LC-MS techniques.

- **Therapeutic Category:** Antiretroviral, Protease Inhibitor
- **Target:** HIV-1 protease
- **Mechanism of Action:** After conversion to Amprenavir, it binds to the active site of the HIV-1 protease, preventing the processing of viral Gag and Gag-Pol polyprotein precursors. This inhibition blocks the formation of mature, infectious virus particles, thereby suppressing viral replication [1].

Physicochemical Properties & Handling

The following table summarizes the key characteristics of Fosamprenavir Calcium Salt and its deuterated analog for laboratory use.

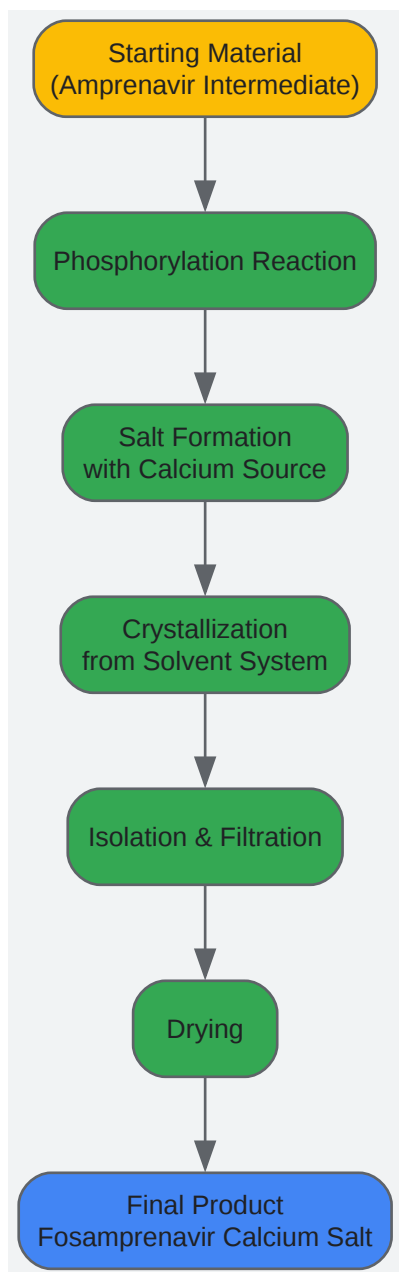
Table 1: Physicochemical Properties of Fosamprenavir Calcium Salt and its Deuterated Analog

Property	Fosamprenavir Calcium Salt	Fosamprenavir-d4 Calcium Salt
CAS Number	226700-81-8 [1] [2]	Not Specified in search results
Molecular Formula	$C_{25}H_{34}CaN_3O_9PS$ [1]	$C_{25}H_{30}D_4CaN_3O_9PS$ [3]
Molecular Weight	623.67 g/mol [1]	627.69 g/mol [3]
Appearance	Not Specified	White to Off-White Solid [3]
Storage	Store under recommended conditions per CoA [1]	2-8°C (Refrigerator), Under inert atmosphere [3]
Handling	For research use only. Not for human consumption. [1] [2]	2-8°C (Refrigerator), Under inert atmosphere [3]

Detailed Experimental Protocols

Preparation of Fosamprenavir Calcium Salt

While complete synthetic details are complex and patented, the general process involves several key steps as outlined in patent literature [4] [5]. The following workflow diagram summarizes the preparative process:



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Key Process Parameters [5]:

- **Solvent Systems:** Processes may utilize methanol, acetone, water, or their mixtures for crystallization.
- **Form Control:** The process can yield different solid-state forms, including crystalline and amorphous forms, which can be characterized by their unique X-ray powder diffraction (XRPD) patterns and thermal profiles.
- **Quality Control:** The final product must comply with regulatory standards for use as a reference material, typically requiring purity verification by HPLC against a qualified reference standard [2].

Stability-Indicating HPLC Method for Analysis

A robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quantifying Fosamprenavir Calcium and assessing its purity and stability.

Table 2: Chromatographic Conditions for Fosamprenavir Analysis

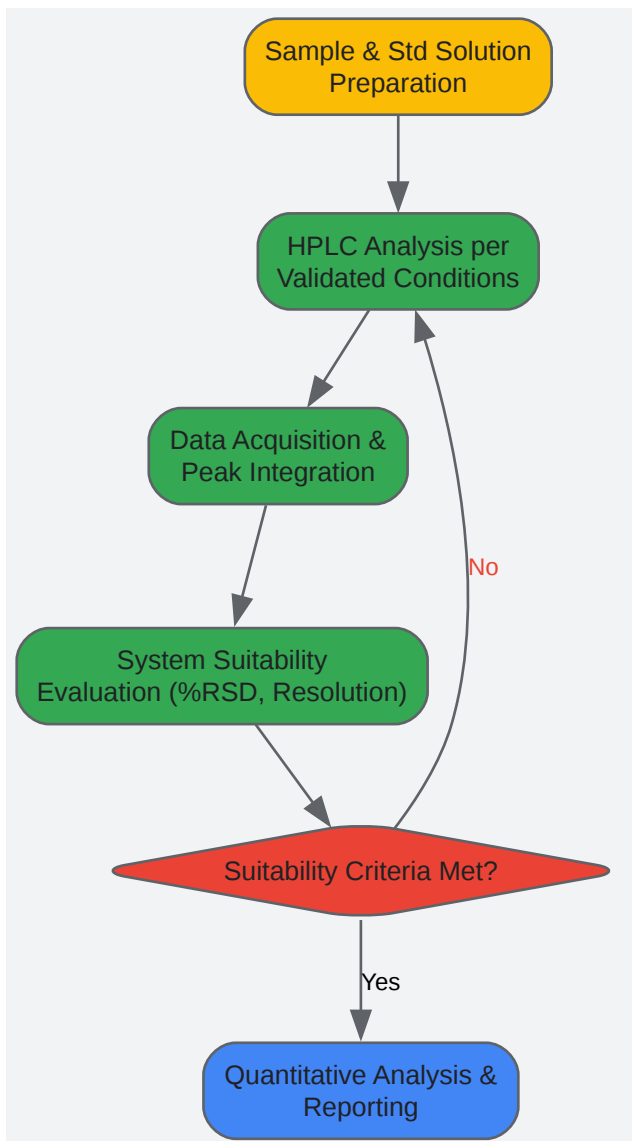
Parameter	Condition 1 (Isocratic)	Condition 2 (Gradient)
Objective	Assay of Fosamprenavir Calcium [6]	Related Substances/Impurity Profiling [7]
Column	YMC Pack ODS AQ (150 mm × 4.6 mm, 3.0 μm) [6]	Zobrax C18 (100 mm × 4.6 mm, 5 μm) [7]
Mobile Phase	0.05 M KH ₂ PO ₄ Buffer (pH 6.8) : Acetonitrile (60:40 v/v) [6]	A: 0.1% OPA in Water; B: Acetonitrile [7]
Elution Mode	Isocratic [6]	Gradient [7]
Flow Rate	0.8 mL/min [6]	1.0 mL/min [7]
Detection Wavelength	265 nm [6]	264 nm [7]
Column Temperature	40 °C [6]	30 °C [7]
Injection Volume	Not Specified	Not Specified
Run Time	Not Specified	10 minutes [7]

Detailed Protocol for Impurity Profiling (Condition 2) [7]:

- **Mobile Phase Preparation:**
 - Prepare Mobile Phase A: Add 1 mL of Orthophosphoric Acid (OPA) to 1000 mL of HPLC-grade water to make a 0.1% v/v solution. Filter and degas.
 - Use HPLC-grade Acetonitrile as Mobile Phase B.
- **Diluent Preparation:** Prepare a mixture of Water and Acetonitrile in a 1:1 ratio.

- **Standard Solution Preparation:**
 - Weigh accurately about 1 mg each of Fosamprenavir, Amino impurity, Propyl impurity, Isomer impurity, Nitro impurity, and Amprenavir impurity into a 100 mL volumetric flask.
 - Add about 50 mL of diluent, sonicate to dissolve, and make up to volume with the diluent to obtain a **stock standard solution** of approximately 10 ppm for each analyte.
 - Dilute 0.1 mL of this stock solution to 1 mL with diluent to get a **working standard solution** of about 1 ppm.
- **Sample Solution Preparation:**
 - For tablet formulation: Powder tablets and weigh a quantity equivalent to 1 mg of Fosamprenavir into a 100 mL flask. Prepare a 10 ppm solution as above, then dilute to 1 ppm.
 - For drug substance: Dissolve the API directly in diluent to achieve the same concentration.
- **System Suitability Test:**
 - Inject six replicates of the working standard solution.
 - The method is considered suitable if the %RSD of the peak areas for all analytes is $\leq 2.0\%$, and the resolution between closely eluting peaks (e.g., Isomer and Propyl impurities) is satisfactory [7].

The logical workflow for the analytical method development and validation is as follows:



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Method Validation

The HPLC method for Fosamprenavir should be validated as per ICH Q2(R1) guidelines. The table below summarizes typical validation parameters and results.

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter	Procedure & Results	Acceptance Criteria
Specificity	No interference observed from blank, placebo, or degradation products at the retention times of Fosamprenavir or its known impurities [6] [7].	Resolution between analyte peaks and any interfering peak should be > 2.0 [7].
Linearity	Calibration curves were constructed over a range of 25-150% of the target concentration (e.g., 0.5-1.5 ppm). The correlation coefficient (R^2) was found to be > 0.999 [7].	$R^2 \geq 0.999$
Accuracy (% Recovery)	Determined by spiking known amounts of impurities into the sample. Recovery reported between 90.9% and 104.3% [7].	Typically 90-110%
Precision (Repeatability)	%RSD for peak areas from six replicate injections of a standard solution was between 0.5% and 1.7% [7].	%RSD \leq 2.0%
Sensitivity (LOD & LOQ)	LOD and LOQ were determined via signal-to-noise ratio. LOQ for Fosamprenavir and its impurities was demonstrated at the 1 ppm level with %RSD < 10% at LOQ [7].	S/N ~3:1 for LOD; S/N ~10:1 for LOQ

Stability Assessment & Forced Degradation

Forced degradation studies help identify the intrinsic stability of the molecule and validate the stability-indicating power of the analytical method.

Table 4: Typical Forced Degradation Conditions and Outcomes for Fosamprenavir Calcium

Stress Condition	Parameters	Observation	Inference
Acidic Hydrolysis	e.g., 1N HCl, room temperature or elevated	Significant degradation [6]	Labile to acid; degradation products well resolved [6].

Stress Condition	Parameters	Observation	Inference
	temp [6]		
Basic Hydrolysis	e.g., 1N NaOH, room temperature or elevated temp [6]	Significant degradation [6]	Labile to base; degradation products well resolved [6].
Oxidative Stress	e.g., 3% H ₂ O ₂ , room temperature [6]	Significant degradation [6]	Susceptible to oxidation; degradation products well resolved [6].
Thermal Stress	Solid state at elevated temperature (e.g., 105°C) [6]	No significant degradation observed in one study [6].	Stable under dry heat.
Photolytic Stress	Exposed to UV/Visible light as per ICH options [6]	No significant degradation observed in one study [6].	Photostable.
Hydrolytic Stress (Water)	Sample in water [6]	No significant degradation observed in one study [6].	Stable in neutral water.

Applications in Research

- **Analytical Method Development and Validation:** The primary use of the analytical standard is to develop, validate, and transfer robust analytical methods for quality control (QC) testing of drug substances and products [2] [7].
- **Pharmaceutical Analysis:** It serves as a system suitability test compound and a primary standard for quantifying the active ingredient and its related substances in bulk drugs and formulations, ensuring identity, potency, and purity [2].
- **Stability Studies:** As a stable and well-characterized reference, it is crucial for conducting forced degradation and long-term stability studies to establish the shelf-life of pharmaceutical products and understand the degradation profile of Fosamprenavir [6].
- **Bioanalytical Method Development (for -d4): Fosamprenavir-d4 Calcium Salt** is primarily used as an **internal standard** in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis to enable

accurate and precise quantification of Fosamprenavir and/or Amprenavir in biological matrices like plasma, correcting for variability in sample preparation and ionization efficiency [3] [8].

I hope these detailed application notes and protocols provide a solid foundation for your research and development work with Fosamprenavir calcium salt. The methodologies outlined herein, particularly the validated stability-indicating HPLC method, are critical for ensuring drug quality and safety.

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